molecular formula C11H12F3NO3S B14026032 [(2S)-2-(trifluoromethyl)azetidin-1-yl] 4-methylbenzenesulfonate

[(2S)-2-(trifluoromethyl)azetidin-1-yl] 4-methylbenzenesulfonate

Cat. No.: B14026032
M. Wt: 295.28 g/mol
InChI Key: GQLFWTHOILWVRG-JTQLQIEISA-N
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Description

(S)-2-(trifluoromethyl)azetidine tosylate is a chiral compound that features a trifluoromethyl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of azabicyclo[1.1.0]butanes (ABBs) subjected to radical strain-release photocatalysis . This method allows for the efficient formation of azetidines in high chemical yields.

Industrial Production Methods

Industrial production of (S)-2-(trifluoromethyl)azetidine tosylate may involve large-scale synthesis using photocatalytic methods. These methods are advantageous due to their operational simplicity and the ability to produce the compound in high yields without the need for transition metals or additional additives .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(trifluoromethyl)azetidine tosylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted azetidines, while oxidation and reduction can yield different functionalized derivatives .

Mechanism of Action

The mechanism of action of (S)-2-(trifluoromethyl)azetidine tosylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The azetidine ring can engage in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity .

Properties

Molecular Formula

C11H12F3NO3S

Molecular Weight

295.28 g/mol

IUPAC Name

[(2S)-2-(trifluoromethyl)azetidin-1-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C11H12F3NO3S/c1-8-2-4-9(5-3-8)19(16,17)18-15-7-6-10(15)11(12,13)14/h2-5,10H,6-7H2,1H3/t10-/m0/s1

InChI Key

GQLFWTHOILWVRG-JTQLQIEISA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON2CC[C@H]2C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON2CCC2C(F)(F)F

Origin of Product

United States

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